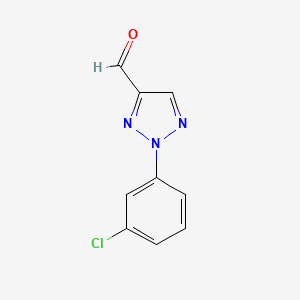

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

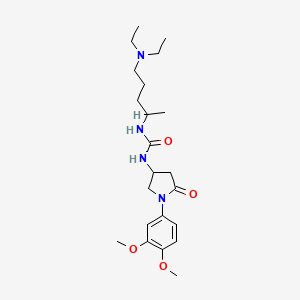

The compound “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a chlorophenyl group and a carbaldehyde group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating aldehyde group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

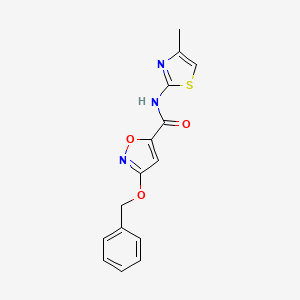

Ring Transformations of Thiadiazole Derivatives : This research outlines the reactions of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, leading to the formation of 1,2,3-triazole-4-thiocarboxamides and triazole-4-thiohydrazides. The study offers an intricate look at the mechanisms of rearrangement, transitioning from unrearranged products to triazole-4-carboxylic acids, thus contributing to the understanding of the structural versatility and reactivity of triazole derivatives under different reaction conditions (L'abbé et al., 1991).

Antimicrobial Applications

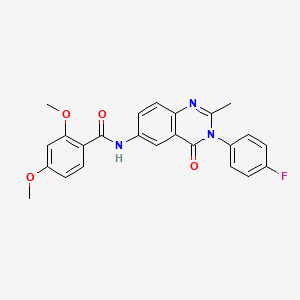

Antimicrobial Activity of Triazolyl Pyrazole Derivatives : An exploration of the antimicrobial properties of a new series of triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction. This study not only characterizes the chemical structure of these compounds but also evaluates their in vitro antibacterial, antifungal, and antioxidant activities, revealing a broad spectrum of antimicrobial effectiveness. The inclusion of in silico molecular docking studies further solidifies the potential of these compounds as effective inhibitors against specific bacterial enzymes, marking a significant step toward the development of new antimicrobial agents (Bhat et al., 2016).

Fluorescence and Detection Applications

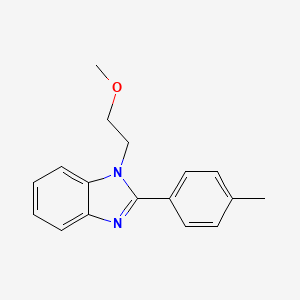

Fluorescence Probe Development : The synthesis of a novel fluorescence probe, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), demonstrates an innovative approach to detecting homocysteine (Hcy) in living cells. This probe showcases unique intramolecular charge transfer and aggregation-induced emission enhancement characteristics, offering high selectivity and sensitivity toward Hcy. The successful application of this probe in cell-culture experiments underscores its potential in researching the effects of Hcy in biological systems, highlighting the versatility of triazole derivatives in fluorescence-based detection (Chu et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-11-5-8(6-14)12-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSSXGKTDMPCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)

![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)